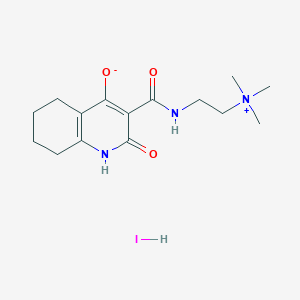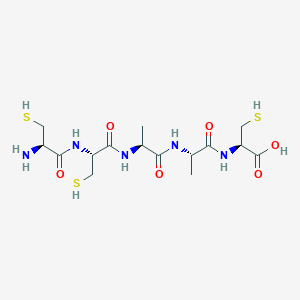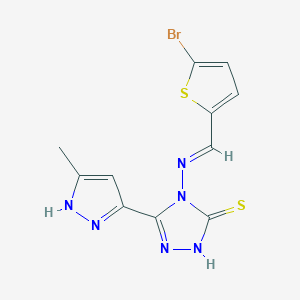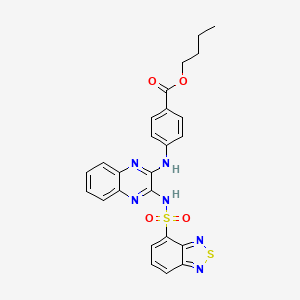![molecular formula C15H18OS2 B12621657 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane CAS No. 920979-42-6](/img/structure/B12621657.png)
2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane is an organic compound characterized by the presence of a methoxyphenyl group, an ethynyl linkage, and a dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane typically involves the reaction of 4-methoxyphenylacetylene with a suitable dithiolane precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols or thiols.
Substitution: Brominated or nitrated derivatives of the methoxyphenyl ring.
Scientific Research Applications
2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal ions, facilitating electron transfer processes. This property is particularly useful in catalysis and coordination chemistry. Additionally, its ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biological processes .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxyphenyl)ethynyl]benzaldehyde: Shares the methoxyphenyl and ethynyl groups but lacks the dithiolane ring.
4-[(4-Methoxyphenyl)ethynyl]pyridine: Contains a pyridine ring instead of the dithiolane ring.
2-[(4-Methoxyphenyl)ethynyl]thiophene: Features a thiophene ring in place of the dithiolane ring
Uniqueness
The presence of the dithiolane ring in 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane distinguishes it from other similar compounds. This ring structure imparts unique redox properties and enhances its ability to coordinate with metal ions, making it particularly valuable in catalysis and coordination chemistry.
Properties
CAS No. |
920979-42-6 |
|---|---|
Molecular Formula |
C15H18OS2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane |
InChI |
InChI=1S/C15H18OS2/c1-3-9-15(17-11-12-18-15)10-8-13-4-6-14(16-2)7-5-13/h4-7H,3,9,11-12H2,1-2H3 |
InChI Key |
ULBUNZZUONWKPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(SCCS1)C#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)

![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)

![N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide](/img/structure/B12621610.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride](/img/structure/B12621624.png)


![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)

![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
